Cas no 912457-00-2 (4-(2-methylphenyl)but-3-enoic acid)

4-(2-methylphenyl)but-3-enoic acid 化学的及び物理的性質
名前と識別子
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- 3-Butenoic acid, 4-(2-methylphenyl)-, (3E)-
- 4-(2-methylphenyl)but-3-enoic acid
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- インチ: 1S/C11H12O2/c1-9-5-2-3-6-10(9)7-4-8-11(12)13/h2-7H,8H2,1H3,(H,12,13)/b7-4+
- InChIKey: WZLIYFDRPXFBLU-QPJJXVBHSA-N
- SMILES: C(O)(=O)C/C=C/C1=CC=CC=C1C
4-(2-methylphenyl)but-3-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263406-2.5g |
4-(2-methylphenyl)but-3-enoic acid |
912457-00-2 | 2.5g |
$2384.0 | 2023-09-14 | ||
Enamine | EN300-263406-10.0g |
4-(2-methylphenyl)but-3-enoic acid |
912457-00-2 | 10.0g |
$3795.0 | 2023-03-01 | ||
Enamine | EN300-263406-1g |
4-(2-methylphenyl)but-3-enoic acid |
912457-00-2 | 1g |
$1150.0 | 2023-09-14 | ||
Enamine | EN300-263406-5g |
4-(2-methylphenyl)but-3-enoic acid |
912457-00-2 | 5g |
$3018.0 | 2023-09-14 | ||
Enamine | EN300-263406-5.0g |
4-(2-methylphenyl)but-3-enoic acid |
912457-00-2 | 5.0g |
$3018.0 | 2023-03-01 | ||
Enamine | EN300-263406-1.0g |
4-(2-methylphenyl)but-3-enoic acid |
912457-00-2 | 1.0g |
$1150.0 | 2023-03-01 | ||
Enamine | EN300-263406-10g |
4-(2-methylphenyl)but-3-enoic acid |
912457-00-2 | 10g |
$3795.0 | 2023-09-14 |
4-(2-methylphenyl)but-3-enoic acid 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
4-(2-methylphenyl)but-3-enoic acidに関する追加情報
Recent Advances in the Study of 4-(2-methylphenyl)but-3-enoic acid (CAS: 912457-00-2) in Chemical Biology and Pharmaceutical Research
The compound 4-(2-methylphenyl)but-3-enoic acid (CAS: 912457-00-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from peer-reviewed publications and recent conference proceedings, ensuring the accuracy and timeliness of the data.
Recent studies have highlighted the role of 4-(2-methylphenyl)but-3-enoic acid as a key intermediate in the synthesis of more complex bioactive molecules. Its structure, featuring a butenoic acid moiety linked to a 2-methylphenyl group, provides a versatile scaffold for further chemical modifications. Researchers have successfully employed this compound in the development of novel anti-inflammatory agents, leveraging its ability to modulate specific enzymatic pathways involved in inflammation. The compound's efficacy in preclinical models suggests promising therapeutic potential, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 4-(2-methylphenyl)but-3-enoic acid has been investigated for its potential anticancer activity. Mechanistic studies indicate that this compound can interfere with cell proliferation and induce apoptosis in certain cancer cell lines. These effects are believed to be mediated through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR cascade. While these findings are preliminary, they underscore the need for further research to elucidate the compound's full therapeutic potential and optimize its pharmacokinetic properties.
The synthesis of 4-(2-methylphenyl)but-3-enoic acid has also seen advancements, with recent reports describing more efficient and scalable methods. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which offer higher yields and greater stereochemical control compared to traditional methods. These improvements are critical for the large-scale production of the compound, which is essential for both research and potential clinical applications.
Despite these promising developments, challenges remain in the development of 4-(2-methylphenyl)but-3-enoic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in overcoming these hurdles and advancing the compound toward clinical trials.
In conclusion, 4-(2-methylphenyl)but-3-enoic acid (CAS: 912457-00-2) represents a promising candidate for further investigation in the fields of chemical biology and drug discovery. Its diverse biological activities and synthetic versatility make it a valuable tool for researchers aiming to develop new therapeutic agents. Continued research efforts will be essential to fully realize its potential and translate these findings into clinical applications.
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